Cas no 209592-66-5 (2-(2,4-Difluorophenyl)thiophene)

2-(2,4-Difluorophenyl)thiophene is a fluorinated aromatic heterocyclic compound featuring a thiophene core substituted with a 2,4-difluorophenyl group. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which can improve bioavailability in active compounds. Its rigid aromatic framework also facilitates applications in materials science, particularly in the development of organic semiconductors and liquid crystals. The compound’s well-defined reactivity allows for selective functionalization, enabling precise modifications for tailored applications. High purity and consistent quality ensure reliable performance in research and industrial processes.
2-(2,4-Difluorophenyl)thiophene structure
209592-66-5 structure
Product Name:2-(2,4-Difluorophenyl)thiophene
CAS No:209592-66-5
MF:C10H6F2S
MW:196.216448307037
MDL:MFCD05864731
CID:66811
PubChem ID:18387769
Update Time:2025-06-11

2-(2,4-Difluorophenyl)thiophene Chemical and Physical Properties

Names and Identifiers

    • 2-(2,4-Difluorophenyl)thiophene
    • 2,6-DIMETHOXY-4-{[(PYRIDIN-3-YLMETHYL)AMINO]
    • AMY1903
    • Thiophene, 2-(2,4-difluorophenyl)-
    • SCHEMBL4207045
    • 209592-66-5
    • DTXSID80593349
    • AKOS006294955
    • FT-0738211
    • DB-001565
    • MDL: MFCD05864731
    • Inchi: 1S/C10H6F2S/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h1-6H
    • InChI Key: ILPNTFJHLFAMSU-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1C=CC(=CC=1F)F

Computed Properties

  • Exact Mass: 196.01600
  • Monoisotopic Mass: 196.01582769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • PSA: 28.24000
  • LogP: 3.69330

2-(2,4-Difluorophenyl)thiophene Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 2-(2,4-Difluorophenyl)thiophene

2-(2,4-Difluorophenyl)thiophene: A Comprehensive Overview

2-(2,4-Difluorophenyl)thiophene (CAS No. 209592-66-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique molecular structure, has shown promise in various applications, including pharmaceutical development and advanced material synthesis. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of 2-(2,4-Difluorophenyl)thiophene, highlighting the latest research findings and its significance in modern scientific research.

Chemical Structure and Properties

2-(2,4-Difluorophenyl)thiophene is a heterocyclic compound with the molecular formula C9H5F2S. The molecule consists of a thiophene ring substituted with a 2,4-difluorophenyl group. The presence of the fluorine atoms imparts unique electronic and steric properties to the molecule, making it highly valuable in various chemical reactions and applications. The thiophene ring, known for its aromatic stability and electron-donating properties, further enhances the compound's reactivity and versatility.

The physical properties of 2-(2,4-Difluorophenyl)thiophene include a melting point of approximately 75-77°C and a boiling point of around 180-185°C at atmospheric pressure. It is slightly soluble in water but highly soluble in organic solvents such as dichloromethane, ethanol, and dimethylformamide (DMF). These solubility characteristics make it suitable for use in a wide range of chemical processes and reactions.

Synthesis Methods

The synthesis of 2-(2,4-Difluorophenyl)thiophene can be achieved through several methods, each with its own advantages and limitations. One common approach involves the reaction of 2-bromothiophene with 2,4-difluorobenzeneboronic acid using a palladium-catalyzed cross-coupling reaction known as the Suzuki coupling. This method provides high yields and excellent regioselectivity, making it a preferred choice for large-scale production.

An alternative synthetic route involves the cyclization of 1-(2-bromoethyl)-4-fluorobenzene with 1-fluoro-3-thiopropionic acid under acidic conditions. This method offers a straightforward one-pot synthesis but may require more rigorous purification steps to obtain the desired product with high purity.

Applications in Medicinal Chemistry

2-(2,4-Difluorophenyl)thiophene has shown significant potential in medicinal chemistry due to its unique structural features and biological activity. Recent studies have demonstrated its efficacy as a scaffold for the development of novel therapeutic agents. For instance, derivatives of 2-(2,4-Difluorophenyl)thiophene have been explored for their anti-inflammatory properties and have shown promising results in preclinical studies.

In addition to anti-inflammatory applications, 2-(2,4-Difluorophenyl)thiophene-based compounds have been investigated for their potential as anticancer agents. Research has indicated that certain derivatives exhibit selective cytotoxicity against various cancer cell lines, making them attractive candidates for further development in oncology.

Potential in Materials Science

Beyond medicinal chemistry, 2-(2,4-Difluorophenyl)thiophene has found applications in materials science due to its excellent electronic properties. The compound's ability to form stable π-conjugated systems makes it an ideal candidate for use in organic electronics and photovoltaic devices. Recent advancements in polymer chemistry have led to the development of conjugated polymers incorporating 2-(2,4-Difluorophenyl)thiophene, which exhibit enhanced charge transport properties and improved device performance.

In the field of organic light-emitting diodes (OLEDs), derivatives of 2-(2,4-Difluorophenyl)thiophene have been used as emissive materials due to their high photoluminescence quantum yields and tunable emission spectra. These materials offer promising prospects for next-generation display technologies.

Literature Review and Future Directions

The scientific literature on 2-(2,4-Difluorophenyl)thiophene is rich and diverse, reflecting its broad range of applications across multiple disciplines. Key studies have focused on optimizing synthetic routes to improve yield and purity while exploring new derivatives with enhanced biological activity or material properties.

FUTURE DIRECTIONS: Future research on 2-(2,4-Difluorophenyl)thiophene is likely to focus on expanding its utility in drug discovery and materials science. Advances in computational chemistry and high-throughput screening techniques will facilitate the identification of novel derivatives with optimized properties. Additionally, interdisciplinary collaborations between chemists, biologists, and materials scientists will drive innovation and accelerate the translation of laboratory findings into practical applications.

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